2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid
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Overview
Description
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups and a dioxopropan-2-yl moiety attached to a benzoic acid core
Preparation Methods
The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the esterification of 5-methoxybenzoic acid with 1,3-dimethoxy-1,3-dioxopropane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions or amines replace the methoxy groups, forming new derivatives.
Scientific Research Applications
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid stands out due to its unique structural features and reactivity. Similar compounds include:
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid: Differing by the presence of a nitro group instead of a methoxy group, this compound exhibits different reactivity and applications.
5-Methoxy-2-(1,3-dioxopropan-2-yl)benzoic acid: Lacking the dimethoxy groups, this compound has distinct chemical properties and uses.
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-3-methoxybenzoic acid:
Properties
IUPAC Name |
2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O7/c1-18-7-4-5-8(9(6-7)11(14)15)10(12(16)19-2)13(17)20-3/h4-6,10H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNXDXKWKKEONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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